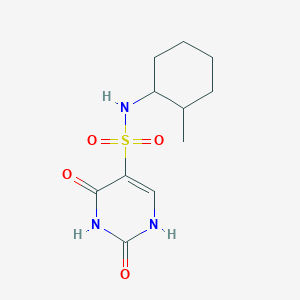
N-tert-Butyl-3-methylbenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butyl-3-methylbenzenecarboximidamide is a chemical compound that belongs to the class of N-tert-butyl amides. These compounds are known for their wide range of applications in organic synthesis and drug development. The presence of the tert-butyl group in the molecule imparts unique chemical properties, making it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-tert-Butyl-3-methylbenzenecarboximidamide can be synthesized through several methods. One common method involves the reaction of nitriles with di-tert-butyl dicarbonate in the presence of a catalyst such as copper(II) triflate (Cu(OTf)2). This reaction is typically carried out under solvent-free conditions at room temperature, resulting in high yields of the desired product .
Another method involves the reaction of tert-butyl benzoate with nitriles, catalyzed by zinc perchlorate hexahydrate (Zn(ClO4)2·6H2O) under solvent-free conditions at 50°C. This method is efficient and produces high yields of N-tert-butyl amides .
Industrial Production Methods
Industrial production of N-tert-butyl amides often employs the Ritter reaction, where tert-butanol reacts with nitriles in the presence of acids. This method is favored for its atomic economy and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-Butyl-3-methylbenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and catalysts such as palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-tert-Butyl-3-methylbenzenecarboximidamide has several scientific research applications:
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-tert-Butyl-3-methylbenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The tert-butyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-tert-Butyl-3,5-dimethylbenzene: This compound shares the tert-butyl group and aromatic ring structure, making it similar in terms of chemical properties.
N-tert-Butyl-3-methoxybenzamide: Another compound with a tert-butyl group, used in similar synthetic applications.
Uniqueness
N-tert-Butyl-3-methylbenzenecarboximidamide is unique due to its specific structure, which combines the tert-butyl group with a carboximidamide moiety. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C12H18N2 |
|---|---|
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
N'-tert-butyl-3-methylbenzenecarboximidamide |
InChI |
InChI=1S/C12H18N2/c1-9-6-5-7-10(8-9)11(13)14-12(2,3)4/h5-8H,1-4H3,(H2,13,14) |
InChI-Schlüssel |
PJGVPJBIYCLBOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=NC(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-benzamide](/img/structure/B14135909.png)

![2-Pyridinecarboxylic acid, 5-[[(3-chlorophenyl)methyl]sulfinyl]-](/img/structure/B14135923.png)
![1-[(Piperidin-1-yl)methyl]piperidine-2,6-dione](/img/structure/B14135926.png)
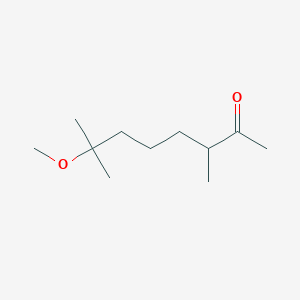
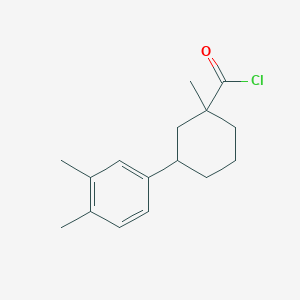
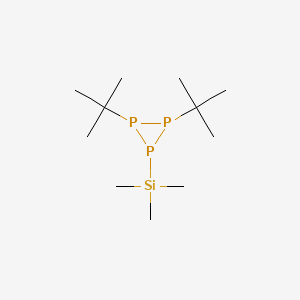

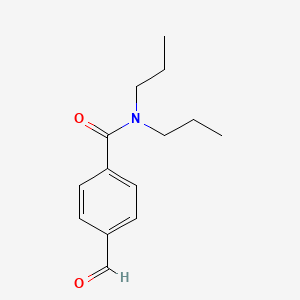
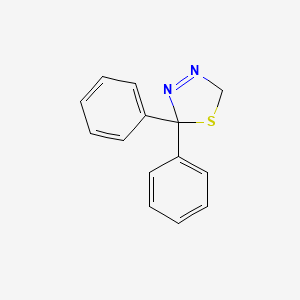
![4-[3-(4-Chlorophenyl)-4-methylpentyl]morpholine](/img/structure/B14135969.png)
